

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Calendic Acid

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Compound of Interest		
Compound Name:	Calendic acid	
Cat. No.:	B1236414	Get Quote

Introduction

Calendic acid is a conjugated linolenic acid found in high concentrations in the seeds of Calendula officinalis (pot marigold). As a fatty acid with potential industrial and pharmaceutical applications, accurate and reliable quantification is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of calendic acid in various matrices, particularly from plant extracts.

Principle

This method utilizes reversed-phase HPLC with a C18 stationary phase to separate **calendic acid** from other fatty acids and lipophilic compounds. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Due to the presence of conjugated double bonds in its structure, **calendic acid** exhibits strong ultraviolet (UV) absorbance, allowing for sensitive detection and quantification using a UV-Vis or Diode Array Detector (DAD). The characteristic UV absorption maxima for **calendic acid** isomers are observed at 262, 270, and 282 nm[1].

Application

This protocol is intended for researchers, scientists, and drug development professionals for the quantitative analysis of **calendic acid** in:



- Calendula officinalis seed oil and extracts
- Other plant-derived samples
- Formulations in drug development and cosmetic industries

Experimental Protocols

1. Sample Preparation: Extraction of Calendic Acid from Calendula officinalis Seeds

This protocol describes the extraction of total fatty acids, including **calendic acid**, from Calendula officinalis seeds.

- Materials:
 - Calendula officinalis seeds
 - Mortar and pestle or grinder
 - Hexane
 - 2M KOH in methanol
 - 6M HCI
 - Dichloromethane
 - Anhydrous sodium sulfate
 - Rotary evaporator
 - Centrifuge
- Procedure:
 - Grind approximately 10 g of Calendula officinalis seeds to a fine powder.
 - Transfer the powder to a flask and add 50 mL of hexane.



- Stir the mixture for 2 hours at room temperature to extract the seed oil.
- Filter the mixture and collect the hexane extract.
- Evaporate the hexane using a rotary evaporator to obtain the crude seed oil.
- For the analysis of total fatty acids (saponification), weigh approximately 100 mg of the extracted oil into a screw-capped tube.
- Add 2 mL of 2M methanolic potassium hydroxide and heat at 70°C for 1 hour to hydrolyze the triacylglycerols.
- Cool the mixture to room temperature and add 2 mL of water.
- Acidify the solution to pH 2-3 with 6M HCl.
- Extract the free fatty acids by adding 3 mL of dichloromethane, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.
- Collect the lower organic layer. Repeat the extraction twice more.
- Pool the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the dichloromethane under a gentle stream of nitrogen.
- Reconstitute the dried fatty acid residue in a known volume of mobile phase (e.g., 1 mL)
 for HPLC analysis.
- 2. HPLC Instrumentation and Conditions
- Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase:
 - Solvent A: Acetonitrile



Solvent B: Water with 0.1% formic acid

Gradient Elution:

0-20 min: 80% A to 100% A

20-25 min: Hold at 100% A

25.1-30 min: Return to 80% A (column re-equilibration)

• Flow Rate: 1.0 mL/min

Column Temperature: 30°C

- Detection Wavelength: 270 nm (or scanning from 220-350 nm with a DAD to observe the characteristic spectrum)[1].
- Injection Volume: 20 μL
- 3. Preparation of Standard Solutions and Calibration Curve
- Prepare a stock solution of calendic acid standard (if available) of 1 mg/mL in the mobile phase.
- Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Inject each standard solution into the HPLC system in triplicate.
- Construct a calibration curve by plotting the peak area of calendic acid against the corresponding concentration.
- Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.999.

Data Presentation

Table 1: HPLC Method Parameters for Calendic Acid Analysis



Parameter	Condition
Column	C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: AcetonitrileB: Water with 0.1% Formic Acid
Gradient Program	0-20 min (80-100% A), 20-25 min (100% A), 25.1-30 min (80% A)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 270 nm
Injection Volume	20 μL

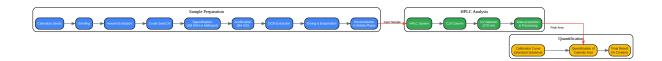
Table 2: Quantitative Data of **Calendic Acid** in Calendula officinalis Seed Oil from Different Genotypes

Genotype/Source	Calendic Acid Content (% of total fatty acids)	Reference
Genotype CO1	51.4 - 57.6	Dulf et al., 2013[2]
Turkish Genotype	18.3	Ozgul-Yucel, 2005
Italian Genotypes	16 - 46	Angelini et al., 1997
Commercial Seed Oil	~60	Cromack & Smith, 1998

Note: The variability in **calendic acid** content can be attributed to genetic differences, geographical location, and cultivation conditions.

Mandatory Visualization

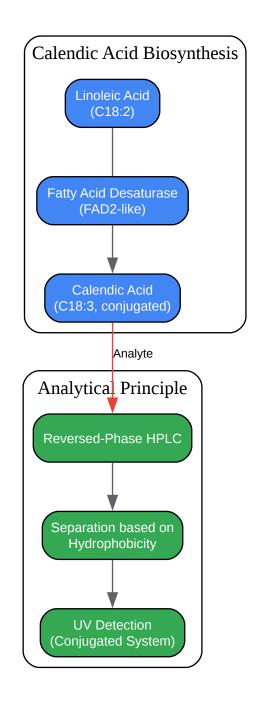




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Caption: Workflow for the HPLC analysis of calendic acid.





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Caption: Biosynthesis and analytical principle of calendic acid.

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References

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- 2. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes PMC [pmc.ncbi.nlm.nih.gov]
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